![molecular formula C16H17F3N4O B2518401 3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2199386-01-9](/img/structure/B2518401.png)
3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22F3N3O and has a molecular weight of approximately 397.82 g/mol. The presence of a trifluoromethyl group and a piperidine moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit notable antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. For instance, a study highlighted the significance of substituents on the pyrimidine ring in enhancing antibacterial activity against pathogens like E. coli and S. aureus .
Compound | Activity | Target Organisms |
---|---|---|
This compound | Moderate | E. coli, S. aureus |
2-thiouracil derivatives | High | B. subtilis, C. albicans |
Novel pyrimidine derivatives | Significant | Various bacterial strains |
Antidiabetic Potential
The compound's structural features suggest potential antidiabetic activity, particularly through inhibition of enzymes such as alpha-amylase and PTP-1B. In related studies, compounds with similar structures demonstrated significant inhibitory effects on these enzymes, showcasing their potential in managing diabetes .
Assay Type | IC50 Value (μM) | Standard |
---|---|---|
Alpha-amylase Inhibition | 4.58 | Acarbose (1.58) |
PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |
Anticancer Activity
Some derivatives of pyrimidine have been investigated for their anticancer properties. The ability to inhibit tumor cell growth has been linked to specific structural modifications within the pyrimidine framework. The compound under discussion may exhibit similar properties based on its molecular structure .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, which can disrupt pathogen survival and proliferation.
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific biological receptors or enzymes.
- Cellular Uptake : The piperidine moiety may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that novel pyrimidine derivatives showed promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations can lead to enhanced activity .
- Antidiabetic Studies : Another investigation revealed that certain derivatives exhibited potent inhibition of alpha-amylase, indicating their potential as therapeutic agents for diabetes management .
Propiedades
IUPAC Name |
3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-1-2-14(21-9-13)22-7-4-12(5-8-22)10-23-11-20-6-3-15(23)24/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKJSZAYDOVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.